molecular formula C18H20N2O2 B2760555 (3-(Pyridin-4-yloxy)piperidin-1-yl)(o-tolyl)methanone CAS No. 2034432-92-1

(3-(Pyridin-4-yloxy)piperidin-1-yl)(o-tolyl)methanone

Cat. No.: B2760555
CAS No.: 2034432-92-1
M. Wt: 296.37
InChI Key: NNZMMQDTKIDIJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyridin-4-yloxy)piperidin-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C18H20N2O2 and its molecular weight is 296.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Molecular Structure

The synthesis and characterization of related pyridine derivatives, highlighting the importance of structural analysis in understanding the properties of these compounds, have been explored. For instance, the crystal and molecular structure of a similar compound, characterized by X-ray diffraction, reveals insights into intermolecular interactions and crystal packing, aiding in the understanding of its physical and chemical properties (Lakshminarayana et al., 2009).

Antimicrobial Activity

Research into pyridine derivatives has also included the evaluation of their antimicrobial properties. A study on new pyridine derivatives demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi, suggesting potential applications in developing antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Novel Synthesis Methods

Efficient synthesis methods for compounds containing both piperidine and pyridine rings are crucial for their application in various fields, including pharmaceuticals. A report presents a simple method for synthesizing a compound with both these features, highlighting the potential for broader applications in organic synthesis (Zhang et al., 2020).

Potential in Antitumor Agents

The exploration of polymethoxylated fused pyridine ring systems for antitumor activity has shown promising results. Certain compounds exhibited a broad spectrum of antitumor activity against different tumor cell lines, including effectiveness against breast cancer and lung cancer cell lines, indicating the potential for developing new antitumor agents (Rostom, Hassan, & El-Subbagh, 2009).

Catalytic Applications

The catalytic N-alkylation of amines with primary alcohols over halide clusters, including compounds related to piperidine, suggests applications in chemical synthesis. This method enables selective N-methylation of piperidine, offering a pathway to synthesize N-methylpiperidine with high selectivity, which is significant for industrial synthesis processes (Kamiguchi et al., 2007).

Properties

IUPAC Name

(2-methylphenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-14-5-2-3-7-17(14)18(21)20-12-4-6-16(13-20)22-15-8-10-19-11-9-15/h2-3,5,7-11,16H,4,6,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNZMMQDTKIDIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.